molecular formula C11H8ClN3O2 B8278844 Phenyl 6-chloropyrazin-2-ylcarbamate

Phenyl 6-chloropyrazin-2-ylcarbamate

Cat. No. B8278844
M. Wt: 249.65 g/mol
InChI Key: IWAHGGFQNMUUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 6-chloropyrazin-2-ylcarbamate is a useful research compound. Its molecular formula is C11H8ClN3O2 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 6-chloropyrazin-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 6-chloropyrazin-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Phenyl 6-chloropyrazin-2-ylcarbamate

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

phenyl N-(6-chloropyrazin-2-yl)carbamate

InChI

InChI=1S/C11H8ClN3O2/c12-9-6-13-7-10(14-9)15-11(16)17-8-4-2-1-3-5-8/h1-7H,(H,14,15,16)

InChI Key

IWAHGGFQNMUUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CN=CC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-amino-6-chloropyrazine (2.0 g, 15.44 mmol) in a mix of 1:1 THF:MeCN (20 mL), and pyridine (1.28, 16.2 mmol) was treated dropwise with phenylchloroformate (2.54 g, 16.2 mmol) in THF (10 mL). After stirring for 18 h, the resulting solid was collected and dried to provide the title compound (2 g, 53%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
16.2 mmol
Type
reactant
Reaction Step Two
Quantity
2.54 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.